A-Z on 1-Chloro-3-propylbenzene: A Technical Guide for Advanced Research
A-Z on 1-Chloro-3-propylbenzene: A Technical Guide for Advanced Research
Abstract: This technical guide provides an in-depth analysis of 1-Chloro-3-propylbenzene (CAS No: 57430-24-7), a substituted aromatic hydrocarbon pivotal to various fields of chemical synthesis.[1][2][3][4] It details the compound's physicochemical properties, spectroscopic signatures for empirical validation, and its chemical reactivity profile. Special emphasis is placed on its role as a versatile intermediate in organic synthesis, particularly in the context of drug discovery and materials science. The guide includes validated experimental protocols and discusses strategic synthesis pathways, offering researchers and drug development professionals a comprehensive resource for utilizing this compound.
Introduction: The Synthetic Potential of 1-Chloro-3-propylbenzene
1-Chloro-3-propylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a propyl group at the meta position.[1] This unique substitution pattern imparts a specific reactivity profile that makes it a valuable building block in complex organic synthesis. The presence of the chloro group provides a reactive handle for a multitude of cross-coupling reactions, a cornerstone of modern pharmaceutical and agrochemical development.[5] Simultaneously, the propyl group influences the compound's lipophilicity and steric properties, which can be strategically manipulated in molecular design.
This document serves as a technical resource, consolidating critical data and practical insights. It aims to bridge the gap between theoretical knowledge and laboratory application, providing the causality behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical & Structural Data
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices in reaction solvents, purification methods, and storage conditions.
Key Properties Table
| Property | Value | Source |
| CAS Number | 57430-24-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁Cl | [1][3] |
| Molecular Weight | 154.63 g/mol | [3] |
| IUPAC Name | 1-chloro-3-propylbenzene | [3] |
| Synonyms | m-chloropropylbenzene | [1][3] |
| XLogP3 (Lipophilicity) | 4.3 | [1][3] |
Note: Experimental data such as boiling point, density, and melting point are not consistently reported across primary databases and should be determined empirically for specific lots.
Structural Analysis Workflow
The definitive identification and purity assessment of 1-Chloro-3-propylbenzene relies on a combination of chromatographic and spectroscopic methods. A typical workflow for structural validation is outlined below.
Caption: Standard workflow for the characterization of 1-Chloro-3-propylbenzene.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following sections detail the expected spectral data based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
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¹H NMR Spectroscopy:
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Aromatic Protons (δ ~7.0-7.3 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution, they will exhibit complex splitting patterns (multiplets). The proton between the two substituents (at C2) will be a singlet or a narrow triplet, while the others will show more complex coupling.
-
Benzylic Protons (-CH₂-, δ ~2.5-2.7 ppm): The two protons on the carbon adjacent to the benzene ring will appear as a triplet, split by the neighboring methylene group. This downfield shift is due to the deshielding effect of the aromatic ring.[6]
-
Methylene Protons (-CH₂-, δ ~1.6-1.8 ppm): These two protons will appear as a sextet (or multiplet), being split by the adjacent methyl and benzylic protons.
-
Methyl Protons (-CH₃, δ ~0.9-1.0 ppm): The three terminal protons of the propyl group will appear as a triplet, split by the adjacent methylene group.[6]
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons (δ ~120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine atom (C1) will be shifted downfield (~134 ppm), as will the carbon bearing the propyl group (C3, ~143 ppm). The other four aromatic carbons will resonate between ~126-130 ppm.[7]
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Alkyl Carbons (δ ~13-38 ppm): Three signals are expected for the propyl chain: the benzylic carbon (~38 ppm), the central methylene carbon (~24 ppm), and the terminal methyl carbon (~14 ppm).[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Aromatic C-H Stretch: Look for sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong absorptions are expected in the 2850-2960 cm⁻¹ region.
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Aromatic C=C Bending: Characteristic peaks will appear in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: A moderate to strong absorption in the 700-800 cm⁻¹ region is indicative of the carbon-chlorine bond.
Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 154.
-
Isotopic Peak (M+2): A key feature for chlorine-containing compounds is the presence of an M+2 peak with an intensity that is approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragment: The most prominent fragment will likely be the loss of a propyl group, leading to a chlorobenzyl cation at m/z = 111/113.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-Chloro-3-propylbenzene stems from the distinct reactivity of its aromatic ring, chloro substituent, and propyl side chain.
Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of EAS reactions is dictated by the combined directing effects of the existing substituents.
-
Chloro Group: Ortho, para-directing but deactivating due to its inductive electron withdrawal and resonance electron donation.
-
Propyl Group: Ortho, para-directing and activating due to hyperconjugation.
The interplay of these effects directs incoming electrophiles primarily to the positions ortho and para to the activating propyl group (C4, C6) and ortho to the deactivating chloro group (C2). The C4 position is often favored due to reduced steric hindrance.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond, while strong, can be effectively activated by modern palladium catalysts, particularly those with bulky, electron-rich phosphine ligands.[5] This opens the door to a vast array of C-C and C-N bond-forming reactions.
Field Insight: The Suzuki-Miyaura coupling is a highly robust and versatile reaction for aryl chlorides.[5][8] It offers excellent functional group tolerance and is widely used in the pharmaceutical industry for constructing complex biaryl structures.[9][10]
Protocol: Suzuki-Miyaura Coupling of 1-Chloro-3-propylbenzene
This protocol describes a general procedure for coupling 1-Chloro-3-propylbenzene with an arylboronic acid.
1. Reagent Preparation:
- In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-Chloro-3-propylbenzene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
- Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos or XPhos, 2-6 mol%).
2. Reaction Execution:
- Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).
- Heat the reaction mixture with vigorous stirring to 80-110 °C.
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
3. Work-up and Purification:
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Strategic Synthesis of 1-Chloro-3-propylbenzene
A common and logical synthetic route to 1-Chloro-3-propylbenzene from benzene involves a sequence of Friedel-Crafts acylation, chlorination, and finally, reduction. This strategy leverages the directing effects of the acyl group to install the substituents in the desired meta relationship.[11][12][13]
Rationale: Direct Friedel-Crafts alkylation of benzene with a propyl halide is problematic due to carbocation rearrangement, which would yield isopropylbenzene as the major product.[14] Therefore, acylation is employed first, which proceeds without rearrangement. The resulting propanoyl group is a meta-director, which correctly positions the incoming chlorine atom. The final step is the reduction of the ketone to the desired propyl group.[12][13]
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